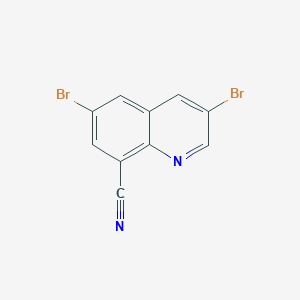

3,6-Dibromoquinoline-8-carbonitrile

Description

Properties

IUPAC Name |

3,6-dibromoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2/c11-8-1-6-2-9(12)5-14-10(6)7(3-8)4-13/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLNNRKPALHLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294206 | |

| Record name | 3,6-Dibromo-8-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352443-50-5 | |

| Record name | 3,6-Dibromo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352443-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-8-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,6-dibromoquinoline-8-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of the carbonitrile group at the 8-position. The process requires careful control of reaction conditions to achieve selective dibromination at the 3 and 6 positions and subsequent cyanation at the 8 position.

Bromination of Quinoline Derivatives

- The direct bromination of quinoline derivatives is a common approach to introduce bromine atoms at specific positions on the aromatic ring.

- For example, the bromination of 8-methoxyquinoline with molecular bromine under controlled conditions yields 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline as intermediates, demonstrating the feasibility of selective bromination on quinoline rings.

- In the case of 3,6-dibromoquinoline derivatives, bromination is typically performed on quinoline or tetrahydroquinoline precursors to introduce bromine atoms at the 3 and 6 positions.

2.2 Bromination of 6,8-Dibromoquinoline Precursors

- A related method involves starting from 6,8-dibromoquinoline or 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which can be brominated further or modified to introduce other substituents.

- For example, 6,8-dibromo-1,2,3,4-tetrahydroquinoline can be brominated in chloroform with bromine to yield tribromo derivatives, indicating the possibility of bromine substitution at multiple positions.

Introduction of the Carbonitrile Group at the 8-Position

3.1 Metalation and Electrophilic Trapping

- The carbonitrile group can be introduced via lithiation of the dibromoquinoline intermediate followed by reaction with electrophilic cyanide sources.

- Treatment of 6,8-dibromoquinoline with n-butyllithium (n-BuLi) at low temperatures generates a lithiated intermediate that can be trapped with electrophiles such as DMF (for formylation) or cyanide sources to afford cyano derivatives.

- This method allows selective substitution at the 8-position, replacing the bromine with a nitrile group.

- Copper-mediated substitution reactions have been reported where the dibromoquinoline is treated with copper cyanide or related reagents to replace bromine atoms with cyano groups.

- Such copper-promoted substitution reactions provide a convenient route to mono- and dicyanoquinoline derivatives from dibromoquinoline precursors.

Representative Preparation Procedure

A typical preparation route for this compound can be summarized as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Bromination of quinoline derivative | Molecular bromine in chloroform, room temperature, dark conditions | Introduction of bromine atoms at 3 and 6 positions |

| 2. Lithiation | n-Butyllithium (n-BuLi), low temperature (e.g., -78°C) | Formation of lithiated intermediate at 8-position |

| 3. Electrophilic trapping | Reaction with DMF or copper cyanide | Introduction of carbonitrile group at 8-position |

| 4. Purification | Column chromatography (silica gel, hexane/ethyl acetate) | Isolation of pure this compound |

Research Findings and Reaction Yields

- In studies involving 6,8-dibromoquinoline derivatives, copper-promoted substitution reactions yielded cyano derivatives with moderate to good yields, demonstrating the synthetic utility of dibromoquinolines as precursors.

- The lithiation and electrophilic trapping approach allows selective functionalization, with reaction times and temperatures optimized to minimize side reactions.

- Bromination reactions require careful stoichiometric control of bromine to avoid over-bromination and to achieve selective dibromination.

Data Table: Summary of Preparation Methods and Conditions

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromoquinoline-8-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted quinolines with different functional groups.

Scientific Research Applications

3,6-Dibromoquinoline-8-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,6-Dibromoquinoline-8-carbonitrile is similar to other brominated quinoline derivatives, such as 2-amino-6,8-dibromoquinoline-3-carbonitrile and 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile. its unique combination of bromine and carbonitrile groups at specific positions on the quinoline ring sets it apart. These structural differences can lead to variations in reactivity and biological activity, making it a valuable compound for research and industrial applications.

Comparison with Similar Compounds

6,8-Dibromoquinoline

- Structure : Bromine at positions 6 and 8 (vs. 3 and 6 in the target compound).

- Properties : Lacks the carbonitrile group, resulting in reduced polarity and different electronic effects. Bond lengths and angles are comparable, suggesting similar core stability .

- Applications : Primarily serves as a synthetic intermediate for further functionalization.

3,6,8-Tribromoquinoline

- Structure : Additional bromine at position 8 compared to the target compound.

5,7-Dibromo-8-methoxyquinoline

- Structure : Methoxy group at position 8 instead of carbonitrile.

- Key Differences : The methoxy group is electron-donating, opposing the electron-withdrawing effect of the carbonitrile. This alters reactivity in cross-coupling reactions and biological activity .

Carbonitrile-Substituted Quinolines

8-Methyl-2-(p-tolylethynyl)quinoline-3-carbonitrile

- Structure : Carbonitrile at position 3 (vs. 8) and an ethynyl group at position 2.

- Electronic Effects: The carbonitrile’s position modifies the electron-deficient region of the quinoline ring, affecting charge transport properties in materials science applications .

8-Bromoquinoxaline-5-carbonitrile

- Structure: Quinoxaline core (two adjacent nitrogen atoms) vs. quinoline (one nitrogen). Bromine at position 8 and carbonitrile at 5.

- Implications: The quinoxaline system offers distinct electronic properties, such as stronger π-acidity, which influences coordination chemistry and optoelectronic behavior .

Hydrogenated Quinoline Derivatives

Octahydroquinoline-3-carbonitrile Derivatives

- Structure: Partially saturated rings (e.g., 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile).

- Biological Relevance : Demonstrated cardiotonic and anti-inflammatory activities, unlike the fully aromatic target compound .

- Physical Properties: Reduced aromaticity lowers melting points and increases solubility in non-polar solvents.

Tetrahydroisoquinoline Dicarbonitriles

- Structure: Two carbonitrile groups and a tetrahydro framework (e.g., 6-amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile).

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Representative Examples)

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,6-Dibromoquinoline-8-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of quinoline precursors. For example, bromination of 8-cyanoquinoline derivatives using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane under controlled temperatures (50–80°C) yields brominated products . Optimization involves adjusting stoichiometry (1.5–2.0 equivalents of brominating agent), reaction time (6–12 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR identify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; nitrile carbon at ~115 ppm) .

- X-ray Crystallography : Resolve crystal packing and π-π stacking interactions (e.g., intermolecular distances of 3.5–3.8 Å between quinoline rings) .

- Mass Spectrometry : Confirm molecular weight (M.W. 313.9 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests show degradation <5% after 6 months when stored at 2–8°C in airtight, moisture-free containers . Solubility can be enhanced using co-solvents like ethanol (10–20% v/v) without altering reactivity .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer :

- Enzyme Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for targets like kinases or cytochrome P450 .

- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the bromination of quinoline-8-carbonitrile derivatives?

- Methodological Answer : Bromination favors the 3- and 6-positions due to electron-withdrawing effects of the nitrile group, which deactivate the 8-position. Computational studies (DFT calculations) show lower activation energy for bromination at C3 and C6 (ΔG‡ ~25–30 kcal/mol) compared to C8 (~35 kcal/mol) . Reaction monitoring via TLC or in-situ IR spectroscopy confirms intermediate formation .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

- Methodological Answer : X-ray diffraction reveals face-to-face π-π stacking (3.6 Å spacing) and halogen bonding (Br···N distance: 3.3 Å), which enhance thermal stability (decomposition >250°C) and reduce solubility. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions: 12% of total surface) .

Q. What strategies are employed to correlate structural modifications of this compound with bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3,6-dichloro or 3-bromo-6-iodo derivatives) and compare IC values in enzyme inhibition assays .

- Molecular Docking : Use AutoDock Vina to predict binding modes in protein active sites (e.g., EGFR kinase; ΔG = -9.2 kcal/mol) .

Q. How can computational models predict the reactivity and toxicity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.